molecular formula C21H19ClN4O3S2 B14806965 3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide

Cat. No.: B14806965
M. Wt: 475.0 g/mol
InChI Key: FZNGYCPUPYMCQH-UHFFFAOYSA-N
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Description

3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C21H19ClN4O3S2 . This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro group, and subsequent functionalization with the isobutyrylamino and hydrazino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C21H19ClN4O3S2

Molecular Weight

475.0 g/mol

IUPAC Name

3-chloro-N-[[[4-(2-methylpropanoylamino)benzoyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H19ClN4O3S2/c1-11(2)18(27)23-13-9-7-12(8-10-13)19(28)25-26-21(30)24-20(29)17-16(22)14-5-3-4-6-15(14)31-17/h3-11H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29,30)

InChI Key

FZNGYCPUPYMCQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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